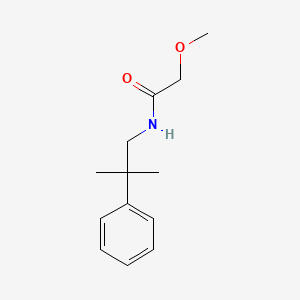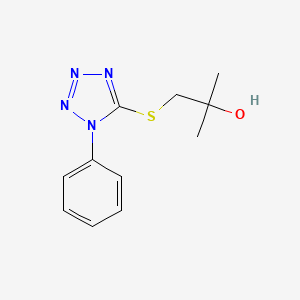
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is an organic compound that features a tert-butyl group, a piperidine ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide typically involves the reaction of tert-butylamine with 1-methylpiperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The tert-butyl group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)ethanol
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)propanoic acid
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)butanamide
Uniqueness
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, while the piperidine ring contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H25N3O |
|---|---|
Peso molecular |
227.35 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-13-10-5-7-15(4)8-6-10/h10,13H,5-9H2,1-4H3,(H,14,16) |
Clave InChI |
XNXDWHGJVRPAHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CNC1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)




![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)


![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)


